molecular formula C19H21N3O3 B2500012 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1286710-41-5

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2500012
CAS RN: 1286710-41-5
M. Wt: 339.395
InChI Key: JQBNOQCPIOJALR-UHFFFAOYSA-N
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Description

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. The compound is a piperidine derivative and has been synthesized using various methods.

Scientific Research Applications

Molecular Interactions and Antagonistic Activities

One study focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, highlighting its potential in the development of drugs targeting cannabinoid receptors. This research utilized conformational analysis and comparative molecular field analysis (CoMFA) to understand the binding interactions of the compound, proposing that certain conformers possess the correct spatial orientation and electrostatic character to bind to the CB1 receptor (Shim et al., 2002).

Structural Exploration and Antiproliferative Activity

Another study synthesized a novel bioactive heterocycle from a related compound, evaluating its antiproliferative activity. This research included structural characterization using various spectroscopic techniques and confirmed the structure through X-ray diffraction studies. The molecular structure was found to be stabilized by inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis used to analyze intermolecular interactions (Benaka Prasad et al., 2018).

Synthesis of Bioactive Compounds

Research into the synthesis of potentially bioactive compounds from visnaginone involved reactions with aromatic aldehydes and various agents to yield a range of derivatives, including pyrazoline and isoxazoline derivatives. This work underscores the versatility of such compounds in synthesizing diverse bioactive molecules (Abdel Hafez et al., 2001).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of new pyridine derivatives, including amide derivatives of 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, demonstrated the potential of these compounds in antimicrobial applications. The structures were established through elemental analysis and spectral studies, showcasing their variable and modest activity against bacteria and fungi (Patel et al., 2011).

Novel Syntheses and Characterizations

Further research includes the synthesis and characterization of novel compounds with anticipated antimicrobial and phytotoxic activities. This involves the cyclization of chalcones with substituted benzyl hydrazides and the exploration of their biological activities, indicating the potential of such compounds in developing new antimicrobial agents (Mumtaz et al., 2015).

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-16-5-2-4-15-12-17(25-18(15)16)19(23)21-10-6-14(7-11-21)13-22-9-3-8-20-22/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBNOQCPIOJALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

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